3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
This compound is a benzoxazolone derivative featuring a pyrrolidine-ethyl-2-oxo moiety substituted with a trifluoromethylpyridinyloxy-methyl group. The benzoxazolone core (2,3-dihydro-1,3-benzoxazol-2-one) is a heterocyclic scaffold known for its bioactivity, particularly in antifungal and enzyme inhibition applications . This structural complexity positions the compound as a candidate for therapeutic development, particularly in targeting enzymes like N-myristoyltransferase (NMT), a validated antifungal target .
Properties
IUPAC Name |
3-[2-oxo-2-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)16-6-3-7-17(24-16)29-12-13-8-9-25(10-13)18(27)11-26-14-4-1-2-5-15(14)30-19(26)28/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHECJYAHADRFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C16H14F3N3O3
- Molecular Weight: 325.28 g/mol
- CAS Number: 187327-30-6
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- COX Inhibition: Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. For instance, compounds in related studies demonstrated IC50 values indicating significant COX-II selectivity and potency compared to standard drugs like Celecoxib .
- Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory properties, as seen in similar benzoxazole derivatives that exhibited significant reductions in inflammatory markers in vivo .
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory effects of the compound. Notably:
- A study reported that derivatives with similar scaffolds exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX enzymes, with some showing selectivity ratios exceeding those of established COX inhibitors .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Case Study: One study found that a related compound demonstrated a 64.28% inhibition of inflammation in animal models, compared to 57.14% for Celecoxib, indicating comparable efficacy in reducing inflammatory responses .
Data Tables
| Study | Compound | IC50 (μM) | Selectivity Index | Effectiveness |
|---|---|---|---|---|
| Study A | PYZ16 | 0.52 | 10.73 | 64.28% inhibition |
| Study B | Celecoxib | 0.78 | 9.51 | 57.14% inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazolone derivatives and related heterocycles have been extensively studied for their pharmacological properties. Below is a detailed comparison with structurally and functionally analogous compounds:
Structural Analogs and Their Properties
Key Findings
Core Scaffold Influence: The benzoxazolone core in the target compound shares structural similarities with benzoxazole derivatives, which exhibit superior antifungal activity compared to indole analogs (e.g., 0.8 µM vs. 4.5 µM IC₅₀ against C. albicans) . This suggests that the benzoxazolone scaffold may retain or enhance bioactivity due to its rigid, electron-deficient heterocycle.
Substituent Effects :
- The trifluoromethylpyridine group in the target compound likely enhances lipophilicity and metabolic stability, critical for membrane penetration in antifungal applications. This substituent is absent in simpler benzoxazolones (e.g., FDB015492) and indole derivatives .
- The pyrrolidine-ethyl-2-oxo side chain may mimic natural NMT substrates, facilitating competitive inhibition. Molecular docking studies of benzoxazole analogs highlight the importance of hydrogen bonding between the heterocyclic core and NMT’s active site .
Activity vs. Indole Derivatives :
- Indole-based NMT inhibitors (e.g., 7f) show reduced potency compared to benzoxazole/benzoxazolone derivatives, attributed to weaker hydrogen bonding and steric hindrance . The target compound’s benzoxazolone core may circumvent these issues.
Research Implications and Limitations
- Gaps in Data : While the target compound’s structural features suggest promising antifungal activity, empirical data (e.g., IC₅₀, toxicity profiles) are lacking. Comparative studies with benzoxazole derivatives (e.g., 8f) are needed to validate its efficacy.
- Synthetic Challenges : The trifluoromethylpyridine and pyrrolidine-ethyl-2-oxo groups may complicate synthesis, requiring optimization for scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
